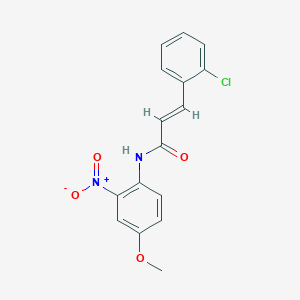![molecular formula C15H19BrN2O B3846428 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole](/img/structure/B3846428.png)
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole
Vue d'ensemble
Description
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole, also known as BPHI, is a synthetic compound that belongs to the class of imidazole derivatives. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole involves its interaction with specific molecular targets in cells, including enzymes, receptors, and signaling pathways. This compound has been shown to bind to the active site of enzymes such as cyclooxygenase-2 (COX-2) and inhibit their activity, leading to the suppression of inflammation. This compound also interacts with G protein-coupled receptors (GPCRs) such as GPR55 and modulates their signaling, resulting in the regulation of cellular processes such as cell proliferation and migration. Additionally, this compound activates intracellular signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound exerts various biochemical and physiological effects on cells and tissues, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have anti-inflammatory and antioxidant effects, while at high concentrations, it can induce cytotoxicity and apoptosis. This compound has also been reported to modulate the expression and activity of various proteins involved in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also commercially available and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are required for the safe and effective use of this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 1-[6-(2-bromophenoxy)hexyl]-1H-imidazole, including the identification of its molecular targets and the elucidation of its signaling pathways. Further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular disorders. Additionally, the development of more potent and selective this compound derivatives may enhance its efficacy and reduce its toxicity, leading to the development of novel therapeutic agents for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into its therapeutic potential and lead to the development of novel therapeutic agents for clinical use.
Applications De Recherche Scientifique
1-[6-(2-bromophenoxy)hexyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In cardiovascular research, this compound has been reported to improve myocardial function and reduce myocardial infarction size by activating the PI3K/Akt pathway.
Propriétés
IUPAC Name |
1-[6-(2-bromophenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZIQIPQLGYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-bromophenoxy)pentyl]-1H-imidazole](/img/structure/B3846347.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B3846354.png)
![[5-methyl-1-(4-methyl-3-penten-1-yl)-2-oxabicyclo[2.2.2]oct-4-yl]methanol](/img/structure/B3846365.png)
![1-[(2,4-difluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3846366.png)
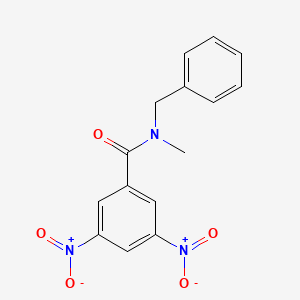
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846388.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846394.png)
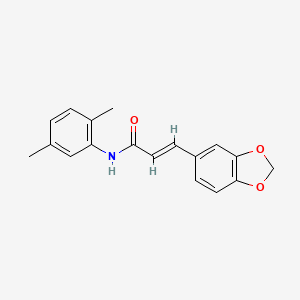
![1-[6-(4-chlorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846397.png)
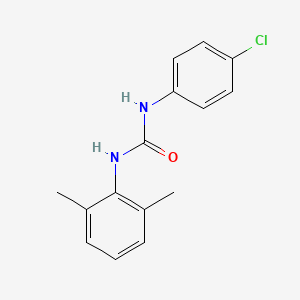
![2,2-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3846412.png)
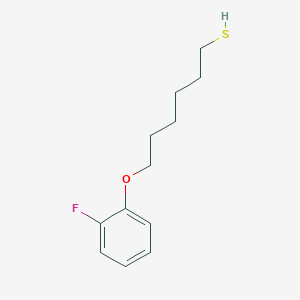
![4-oxo-4-[(4,4,5,5,5-pentafluoropentyl)oxy]-2-butenoic acid](/img/structure/B3846432.png)
